methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a methoxybenzyl group, and a chloro substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor, such as 4-methylcoumarin, under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination of the chromen-2-one core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxybenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with the chromen-2-one core, often using a base like potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with methyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxybenzyl positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different substituents at the chloro or methoxybenzyl positions.
Scientific Research Applications
Methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromen-2-one derivatives, such as:
Methyl {6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: Similar structure but with a different position of the methoxy group.
Methyl {6-chloro-7-[(3-ethoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate: Similar structure but with an ethoxy group instead of a methoxy group.
Methyl {6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propionate: Similar structure but with a propionate ester instead of an acetate ester.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.
Properties
Molecular Formula |
C21H19ClO6 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(3-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H19ClO6/c1-12-15-8-17(22)19(27-11-13-5-4-6-14(7-13)25-2)10-18(15)28-21(24)16(12)9-20(23)26-3/h4-8,10H,9,11H2,1-3H3 |
InChI Key |
CEKNTLUANKFCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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